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Compound of Interest

Compound Name: AI-10-104

Cat. No.: B15604058

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AI-10-104, a small molecule inhibitor of the

Runt-related transcription factor (RUNX), with an alternative compound, Ro5-3335. The

information presented is based on publicly available preclinical data to assist researchers in

evaluating these compounds for their studies.

Executive Summary
AI-10-104 is an inhibitor of the interaction between the core-binding factor β (CBFβ) subunit

and RUNX proteins. This interaction is crucial for the transcriptional activity of RUNX proteins,

which are implicated in the development and progression of several cancers, including multiple

myeloma, T-cell acute lymphoblastic leukemia (T-ALL), and ovarian cancer. By disrupting the

CBFβ-RUNX complex, AI-10-104 can modulate the expression of RUNX target genes, leading

to anti-proliferative and pro-apoptotic effects in cancer cells.

Ro5-3335 is another small molecule reported to inhibit RUNX1-CBFβ interaction. However, its

precise mechanism of action is a subject of debate in the scientific literature. While initial

studies suggested a direct interaction, subsequent research has questioned this, proposing a

potential indirect mode of action.
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This guide will delve into the available experimental data to compare the mechanism of action,

potency, and cellular effects of AI-10-104 and Ro5-3335.

Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for AI-10-104 and its

alternatives. A direct comparison of IC50 values is challenging due to variations in experimental

conditions and cell lines used across different studies. However, the data provides a general

overview of the potency of these compounds.
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Compound Target Assay Type Cell Line(s) IC50 / GI50
Reference(s
)

AI-10-104
CBFβ-RUNX

Interaction
FRET Assay - 1.25 µM [1]

Cell

Growth/Meta

bolism

MTS Assay
8 human T-

ALL cell lines
~2-10 µM [2]

Cell Viability CellTiter-Glo

6 ovarian

cancer cell

lines

~5-15 µM [3]

Ro5-3335

RUNX1-

CBFβ

Interaction

- -

Not

consistently

demonstrated

[4]

Antiproliferati

ve Activity
-

ME-1,

Kasumi-1,

REH

1.1 µM, 21.7

µM, 17.3 µM
[5]

Cell Viability - ATL cell lines 1-10 µM [6][7]

AI-14-91
CBFβ-RUNX

Interaction
FRET Assay - Not specified [1]

Cell Viability CellTiter-Glo

6 ovarian

cancer cell

lines

~5-20 µM [3]

AI-4-88

(Inactive

Analog)

CBFβ-RUNX

Interaction
- - Inactive [2]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification of the

findings.
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Co-Immunoprecipitation (Co-IP) to Validate Disruption of
CBFβ-RUNX1 Interaction
This protocol is designed to qualitatively assess the ability of an inhibitor to disrupt the

interaction between CBFβ and RUNX1 within a cellular context.

Materials:

Leukemia cell line (e.g., KOPTK1 or SEM)

AI-10-104 (and DMSO as vehicle control)

Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium

deoxycholate, 1 mM EDTA, with freshly added protease inhibitors)

Anti-RUNX1 antibody (for immunoprecipitation)

Anti-CBFβ antibody (for Western blotting)

Protein A/G agarose beads

Western blot reagents and equipment

Procedure:

Cell Treatment: Treat approximately 4 x 10^6 cells with DMSO or the desired concentration

of AI-10-104 (e.g., 10 µM) for 6 hours.[1][2]

Cell Lysis: Harvest the cells and lyse them in modified RIPA buffer.

Immunoprecipitation:

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C.[2]

Add fresh protein A/G agarose beads to capture the immune complexes.
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Washing: Wash the beads multiple times with cold lysis buffer to remove non-specific

binding.

Elution and Western Blotting:

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Analyze the eluates by Western blotting using antibodies against CBFβ and RUNX1.[2]

Expected Outcome: A reduced amount of CBFβ co-immunoprecipitated with RUNX1 in the AI-
10-104-treated sample compared to the DMSO control, indicating the disruption of the protein-

protein interaction.

Förster Resonance Energy Transfer (FRET) Assay for
Quantitative Inhibition
This biophysical assay provides a quantitative measure of the inhibition of the CBFβ-RUNX

interaction.

Principle: A donor fluorophore (e.g., Cerulean) is fused to the RUNX1 Runt domain, and an

acceptor fluorophore (e.g., Venus) is fused to CBFβ. When the proteins interact, excitation of

the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this

interaction, leading to a decrease in the FRET signal.[8][9]

Procedure:

Protein Expression and Purification: Express and purify the fluorescently tagged RUNX1

Runt domain and CBFβ proteins.

Assay Setup: In a microplate, combine the donor- and acceptor-labeled proteins at a fixed

concentration (e.g., 100 nM).[1]

Compound Addition: Add serial dilutions of the test compound (e.g., AI-10-104).

Incubation: Incubate the plate at room temperature, protected from light.
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Data Acquisition: Measure the fluorescence emission at the donor and acceptor wavelengths

using a plate reader. The ratio of acceptor to donor emission is calculated.[1]

Data Analysis: Plot the emission ratio against the compound concentration and fit the data to

a dose-response curve to determine the IC50 value.

MTS Cell Viability Assay
This colorimetric assay is used to determine the effect of a compound on cell proliferation and

to calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).

Procedure:

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

Compound Treatment: Add increasing concentrations of the test compound (e.g., AI-10-104)

to the wells.

Incubation: Incubate the plate for a specified period (e.g., 3 days).[2]

MTS Reagent Addition: Add MTS reagent to each well.

Incubation: Incubate for 1-4 hours at 37°C.

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Normalize the absorbance values to the vehicle control and plot against the

compound concentration to determine the IC50/GI50 value.
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Caption: Mechanism of action of AI-10-104 in inhibiting the RUNX1-CBFβ signaling pathway.
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Caption: Experimental workflow for Co-Immunoprecipitation to verify AI-10-104 activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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